molecular formula C22H23N3O B11516364 N-(naphthalen-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide

N-(naphthalen-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide

Cat. No.: B11516364
M. Wt: 345.4 g/mol
InChI Key: YPDRJNMYADWLBC-UHFFFAOYSA-N
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Description

N-(naphthalen-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by the presence of a naphthalene ring, a phenylpiperazine moiety, and an acetamide group. Its unique structure allows it to interact with various biological targets, making it a valuable subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of naphthalene-1-amine with 2-chloro-N-(4-phenylpiperazin-1-yl)acetamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining optimal reaction conditions, such as temperature and pressure, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide group, when treated with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in an organic solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene-1,2-dione derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(naphthalen-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs for neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(naphthalen-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpiperazine moiety is known to bind to serotonin receptors, which can modulate neurotransmitter activity in the brain. This interaction can lead to various pharmacological effects, including anxiolytic and antidepressant properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(naphthalen-1-yl)-2-(4-methylpiperazin-1-yl)acetamide
  • N-(naphthalen-1-yl)-2-(4-ethylpiperazin-1-yl)acetamide
  • N-(naphthalen-1-yl)-2-(4-benzylpiperazin-1-yl)acetamide

Uniqueness

N-(naphthalen-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide stands out due to its specific phenylpiperazine moiety, which imparts unique binding properties to serotonin receptors. This makes it particularly valuable in the study of neurological disorders and the development of related therapeutics.

Properties

Molecular Formula

C22H23N3O

Molecular Weight

345.4 g/mol

IUPAC Name

N-naphthalen-1-yl-2-(4-phenylpiperazin-1-yl)acetamide

InChI

InChI=1S/C22H23N3O/c26-22(23-21-12-6-8-18-7-4-5-11-20(18)21)17-24-13-15-25(16-14-24)19-9-2-1-3-10-19/h1-12H,13-17H2,(H,23,26)

InChI Key

YPDRJNMYADWLBC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=CC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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